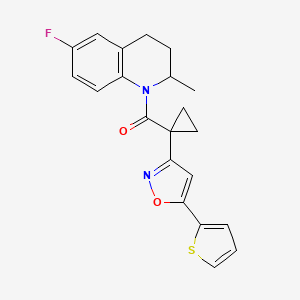

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone

Beschreibung

The compound "(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone" features a hybrid structure combining a dihydroquinoline core, a cyclopropane ring, and an isoxazole-thiophene moiety. Key structural attributes include:

Eigenschaften

IUPAC Name |

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2S/c1-13-4-5-14-11-15(22)6-7-16(14)24(13)20(25)21(8-9-21)19-12-17(26-23-19)18-3-2-10-27-18/h2-3,6-7,10-13H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKBMYSZPCYSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3(CC3)C4=NOC(=C4)C5=CC=CS5)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:

Formation of the quinoline ring: : This could involve the cyclization of an appropriate aniline derivative with a suitable reagent.

Introduction of the fluorine atom: : This step often requires specific fluorinating agents under controlled conditions.

Synthesis of the isoxazole ring: : This might be achieved through the reaction of a nitrile oxide with an alkene or alkyne.

Formation of the cyclopropyl group: : This could be introduced via cyclopropanation reactions using diazo compounds.

Coupling of these subunits: : The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound would require optimization of these steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and isoxazole rings, leading to the formation of various oxidized derivatives.

Reduction: : Reduction reactions can target the same rings or the carbonyl group, resulting in the corresponding reduced forms.

Substitution: : The compound is prone to nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate, chromic acid, or m-chloroperbenzoic acid.

Reducing agents: : Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reactions: : Reagents like alkyl halides, acyl halides, or sulfonyl chlorides, often under basic or acidic conditions.

Major Products: : The major products of these reactions would depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The molecular formula of the compound is with a molecular weight of approximately 275.34 g/mol. The compound features a quinoline moiety, which is known for its biological activity, and a cyclopropyl group that may enhance its pharmacological properties.

Medicinal Chemistry

The compound has shown potential in drug discovery due to its structural features that allow for interaction with various biological targets.

Anticancer Activity: Preliminary studies indicate that derivatives of quinoline compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. Research has demonstrated that modifications to the quinoline structure can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Properties: Compounds with similar structures have been evaluated for their antimicrobial activities. For instance, isoxazole derivatives have shown effectiveness against various bacterial strains, suggesting that the incorporation of thiophene and isoxazole rings could enhance the antimicrobial profile of this compound .

Materials Science

Organic Electronics: The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). Research indicates that incorporating such heterocycles can improve charge transport properties in organic semiconductors .

Polymer Chemistry: The compound's ability to participate in polymerization reactions opens avenues for creating novel polymer materials with tailored properties. For example, polymers derived from similar structures have been studied for their mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study published in PubMed Central explored the anticancer effects of quinoline derivatives, including those similar to the target compound. The findings indicated that these compounds could inhibit tumor growth by modulating apoptotic pathways. The study highlighted the importance of substituent groups in enhancing biological activity .

Case Study 2: Synthesis and Characterization of Isoxazole Derivatives

Research conducted on isoxazole derivatives demonstrated their potential as antimicrobial agents. The study synthesized several compounds, including those with quinoline backbones, and tested their efficacy against common pathogens. Results showed significant activity, supporting further investigation into the target compound's biological applications .

Wirkmechanismus

The mechanism by which this compound exerts its effects would largely depend on its interaction with specific molecular targets. These could include:

Enzymes: : The compound might inhibit or activate certain enzymes by binding to their active sites.

Receptors: : It could interact with cellular receptors, modulating signal transduction pathways.

Proteins: : The compound might bind to proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Bioactivity and Pharmacokinetics

- Target Compound :

- Advantages : Fluorine substitution may enhance blood-brain barrier penetration (relevant for CNS targets). Cyclopropane improves metabolic stability by reducing cytochrome P450-mediated oxidation .

- Limitations : Bulky cyclopropane may reduce binding pocket compatibility compared to smaller linkers in triazole/oxadiazole analogs.

- Triazole Derivatives : Broad-spectrum antifungal activity (MIC = 0.5–4 µg/mL) but suffer from rapid hepatic clearance due to sulfonyl groups .

- Oxadiazole-Quinolinones: High anticonvulsant potency but moderate logP values (~3.2), limiting solubility .

Research Findings and Implications

- Structural Insights : The isoxazole-thiophene motif in the target compound may offer superior target engagement compared to triazole or oxadiazole systems due to enhanced π-stacking and hydrogen bonding .

- Synthetic Feasibility : Cyclopropane incorporation increases synthetic complexity but aligns with trends in medicinal chemistry to exploit strained rings for selectivity .

- Bioactivity Prediction: Based on quinoline-adjacent compounds, the target molecule is a candidate for kinase inhibition (e.g., JAK2, EGFR) or antimicrobial screening .

Biologische Aktivität

The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN3OS |

| Molecular Weight | 275.34 g/mol |

| LogP | 3.8248 |

| Polar Surface Area | 15.51 Ų |

| Hydrogen Bond Acceptors | 2 |

The structure features a quinoline moiety linked to a cyclopropyl group and an isoxazole derivative, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features demonstrate significant antimicrobial properties. For instance, derivatives containing quinoline and thiophene rings have been reported to exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study conducted on related compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that the target compound may possess comparable efficacy .

Antifungal Activity

The antifungal potential of the compound has also been evaluated. Compounds structurally similar to this one have shown promising results against fungal pathogens like Candida albicans and Aspergillus niger. For example, an isoxazole derivative demonstrated an MIC of 12.5 µg/mL against Candida species . The presence of the thiophene ring is thought to enhance antifungal activity through synergistic effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the quinoline and cyclopropyl moieties significantly affect biological activity. For instance, the introduction of fluorine at the 6-position of the quinoline ring has been linked to increased potency against bacterial strains due to enhanced lipophilicity and membrane penetration .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of quinoline derivatives, including our target compound, for their ability to inhibit growth in various microbial strains. The study found that modifications in the cyclopropyl group significantly influenced activity levels, with some derivatives achieving MIC values comparable to established antibiotics .

- Fungal Inhibition : Another investigation into the antifungal properties of thiophene-containing compounds revealed that specific substitutions on the isoxazole ring enhanced efficacy against Candida albicans, indicating potential pathways for further development of antifungal agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.